molecular formula C14H18N2O4 B080133 2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester CAS No. 13636-62-9

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester

Cat. No.: B080133
CAS No.: 13636-62-9
M. Wt: 278.3 g/mol
InChI Key: BYVZJSJGAMJAKA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is an organic compound with a complex structure that includes both ester and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 2-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the malonate ester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its hydrazone moiety, which is known to interact with various biological targets.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate involves its interaction with molecular targets through its hydrazone and ester functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate
  • Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate

Uniqueness

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

13636-62-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3

InChI Key

BYVZJSJGAMJAKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC

Synonyms

2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester

Origin of Product

United States

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